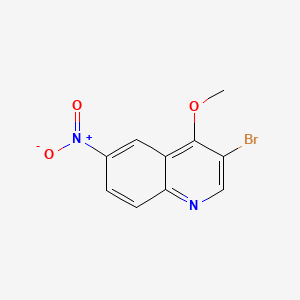
3-Bromo-4-methoxy-6-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methoxy-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-6-nitroquinoline can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with nitric acid to introduce the nitro group. The reaction conditions typically involve the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the nitration process.
Another method involves the cyclization of 3-bromo-4-methoxy-6-nitroaniline using a suitable cyclizing agent. This process may require elevated temperatures and specific reaction conditions to ensure the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Bromo-4-methoxy-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation of the methoxy group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Hydroxyl Derivatives: Oxidation of the methoxy group results in hydroxyl derivatives.
Substituted Quinoline Derivatives: Nucleophilic substitution reactions yield various substituted quinoline derivatives.
科学研究应用
3-Bromo-4-methoxy-6-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
作用机制
The mechanism of action of 3-Bromo-4-methoxy-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxyquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Methoxy-6-nitroquinoline:
3-Bromo-6-nitroquinoline: Lacks the methoxy group, influencing its oxidation reactions and biological interactions.
Uniqueness
3-Bromo-4-methoxy-6-nitroquinoline is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups) on the quinoline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H7BrN2O3 |
|---|---|
分子量 |
283.08 g/mol |
IUPAC 名称 |
3-bromo-4-methoxy-6-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10-7-4-6(13(14)15)2-3-9(7)12-5-8(10)11/h2-5H,1H3 |
InChI 键 |
GUKOREQMNLOXEY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=C(C=CC2=NC=C1Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




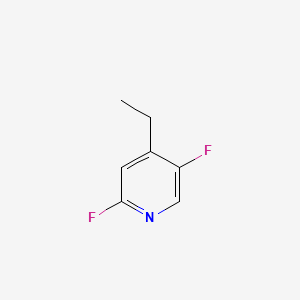
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)

![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
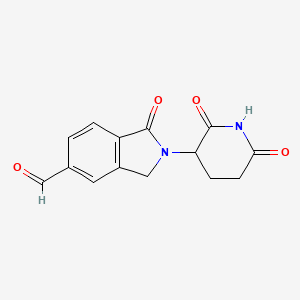
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
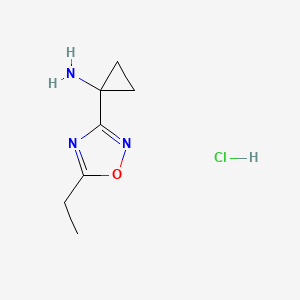
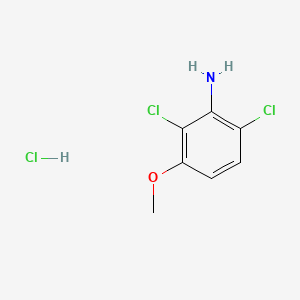
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)
